Quinoline, 5,7-dimethyl-
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and drug discovery. nih.govrsc.org This is due to the wide range of pharmacological activities exhibited by quinoline derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The versatility of the quinoline skeleton has captured the attention of chemists for decades, leading to the development of numerous synthetic methods to access this important moiety. rsc.org
The quinoline nucleus is a key building block for many naturally occurring compounds with significant biological activities. rsc.org Its presence in the structure of many approved drugs highlights its importance in rational drug design. nih.gov The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of its pharmacological properties, leading to the discovery of novel bioactive molecules with improved efficacy and reduced side effects. nih.govorientjchem.org Beyond medicinal chemistry, quinoline derivatives are also investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), and in the agrochemical industry. evitachem.comresearchgate.net
Overview of Advanced Research Trajectories for Quinoline, 5,7-dimethyl-
Advanced research on Quinoline, 5,7-dimethyl- is exploring its potential in several key areas. In medicinal chemistry, it serves as a precursor for synthesizing various bioactive compounds. evitachem.com For instance, derivatives of 5,7-dimethylquinoline are being investigated for their potential anticancer properties, with some studies suggesting they can induce apoptosis in cancer cells. evitachem.com
In the field of materials science, the photophysical properties of Quinoline, 5,7-dimethyl- and its derivatives are of particular interest. evitachem.com These properties make them suitable for applications in the development of organic light-emitting diodes (OLEDs). evitachem.com Research is also being conducted on its use in developing new agrochemicals. evitachem.com
Furthermore, the reactivity of Quinoline, 5,7-dimethyl- makes it a valuable intermediate in organic synthesis. It participates in various chemical reactions, including electrophilic substitution, oxidation, and condensation reactions, allowing for the creation of more complex molecular structures. evitachem.com The synthesis of this compound can be achieved through methods like the Skraup synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol (B35011). evitachem.com
Recent studies have also focused on the catalytic applications of quinoline derivatives. For example, in the context of dearomative reactions, the substituent effects of the methyl groups in 5,7-dimethyl quinoline have been shown to influence the regioselectivity of certain cycloaddition reactions. rsc.org
Table 1: Physicochemical Properties of Quinoline, 5,7-dimethyl-
| Property | Value |
|---|---|
| CAS Number | 20150-89-4 evitachem.com |
| Molecular Formula | C₁₁H₁₁N guidechem.com |
| Molecular Weight | 157.21 g/mol guidechem.com |
| Boiling Point | 273.818 °C at 760 mmHg chemsrc.com |
| Density | 1.053 g/cm³ chemsrc.com |
| pKa | 5.72 ± 0.26 (Predicted) guidechem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. evitachem.com |
| Appearance | Data not available |
| Melting Point | 55-57 °C evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMGICWOPOOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455314 | |
| Record name | Quinoline, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-89-4 | |
| Record name | 5,7-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Quinoline, 5,7 Dimethyl and Its Derivatives
Classical and Established Synthetic Routes
Several classical name reactions have been fundamental in the synthesis of the quinoline (B57606) core. These methods, often involving the reaction of anilines with various reagents, have been adapted for the specific synthesis of 5,7-dimethylquinoline.
Skraup Synthesis and its Adaptations for Quinoline, 5,7-dimethyl-
The Skraup synthesis is a well-known and historically significant method for quinoline synthesis. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org For the synthesis of 5,7-dimethylquinoline, the starting material is 3,5-dimethylaniline (B87155).
The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. metu.edu.tr This is followed by a conjugate addition of the 3,5-dimethylaniline to the acrolein. The resulting intermediate then undergoes cyclization, dehydration, and oxidation to yield 5,7-dimethylquinoline. metu.edu.tr While effective, the traditional Skraup reaction is known for its often violent nature. wikipedia.org To mitigate this, ferrous sulfate (B86663) is commonly used as a moderator. wikipedia.org Arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less vigorous reaction. wikipedia.org
A modification of the Skraup synthesis involves using 3,5-dimethyl-4-aminophenol as the starting material to produce 5,7-Dimethylquinolin-6-ol (B147954). This adaptation utilizes concentrated sulfuric acid or polyphosphoric acid as the catalyst and nitrobenzene or arsenic acid as the oxidizing agent, with the reaction typically conducted at temperatures between 120–150°C under reflux.
| Starting Material | Reagents | Key Conditions | Product |
| 3,5-dimethylaniline | Glycerol, H₂SO₄, Nitrobenzene | Heating, Ferrous sulfate moderator | 5,7-dimethylquinoline |
| 3,5-dimethyl-4-aminophenol | Glycerol, H₂SO₄/Polyphosphoric acid, Nitrobenzene/Arsenic acid | 120–150°C, Reflux | 5,7-Dimethylquinolin-6-ol |
Friedländer Quinoline Synthesis
The Friedländer synthesis provides a versatile and straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net This method is one of the most widely used for preparing substituted quinolines due to its efficiency. researchgate.net
The synthesis can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids. wikipedia.orgresearchgate.net The reaction mechanism can proceed via two pathways. In the first, an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound is the rate-limiting step, followed by dehydration and imine formation to yield the quinoline. wikipedia.org Alternatively, the initial step can be the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination. wikipedia.org
For the synthesis of 5,7-dimethylquinoline derivatives, a 2-amino-4,6-dimethyl-substituted benzaldehyde (B42025) or ketone would be reacted with a suitable carbonyl compound. For instance, the condensation of 2-amino-4,6-dimethylphenol (B145764) with a β-keto ester like ethyl acetoacetate (B1235776), catalyzed by a Lewis acid such as ZnCl₂, can be used to form derivatives of 5,7-dimethylquinoline.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-amino-4,6-dimethylbenzaldehyde | Ketone with α-methylene | Trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids | Substituted 5,7-dimethylquinoline |
| 2-amino-4,6-dimethylphenol | Ethyl acetoacetate | ZnCl₂, BF₃·Et₂O | 5,7-Dimethylquinolin-6-ol derivative |
Doebner-von Miller Reaction in Quinoline Synthesis
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org This allows for a wider variety of substitution patterns on the resulting quinoline ring. metu.edu.tr The reaction of an aniline with an α,β-unsaturated aldehyde or ketone is typically catalyzed by Brønsted or Lewis acids like hydrochloric acid, zinc chloride, or p-toluenesulfonic acid. metu.edu.trwikipedia.org
In the context of 5,7-dimethylquinoline synthesis, 3,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. For example, reaction with crotonaldehyde (B89634) would be expected to yield a methyl-substituted 5,7-dimethylquinoline. A key aspect of the mechanism is the initial conjugate addition of the aniline to the unsaturated carbonyl compound, which dictates the final substitution pattern. metu.edu.tr
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product Type |
| 3,5-dimethylaniline | Crotonaldehyde | HCl, ZnCl₂, p-toluenesulfonic acid | Methyl-substituted 5,7-dimethylquinoline |
| 3,5-dimethylaniline | Methyl vinyl ketone | HCl, ZnCl₂, p-toluenesulfonic acid | Methyl-substituted 5,7-dimethylquinoline |
Combes Quinoline Synthesis
The Combes synthesis is characterized by the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and subsequent dehydration to form the quinoline. wikipedia.org
To synthesize 5,7-dimethylquinoline derivatives, 3,5-dimethylaniline would be condensed with a β-diketone. The nature of the β-diketone will determine the substituents at the 2 and 4 positions of the resulting quinoline. For instance, using acetylacetone (B45752) would lead to the formation of 2,4,5,7-tetramethylquinoline. The steric and electronic effects of substituents on both the aniline and the β-diketone can influence the regioselectivity of the reaction. wikipedia.org
| Aniline Derivative | β-Diketone | Catalyst | Product Type |
| 3,5-dimethylaniline | Acetylacetone | Concentrated H₂SO₄ | 2,4,5,7-tetramethylquinoline |
| 3,5-dimethylaniline | Benzoylacetone | Concentrated H₂SO₄ | 2-phenyl-4,5,7-trimethylquinoline |
Riehm Quinoline Synthesis
The Riehm synthesis involves the reaction of an aniline with a ketone in the presence of a catalyst. One described method involves the thermal condensation of aniline hydrochloride with acetone, catalyzed by aluminum chloride, to produce 2,4-dimethylquinoline. researchgate.net This reaction has been adapted for the synthesis of various 2,4-disubstituted quinolines, sometimes with the addition of iodine. researchgate.net For the synthesis of a 5,7-dimethylquinoline derivative, 3,5-dimethylaniline would be the starting aniline.
Advanced and Modern Synthetic Approaches
In addition to the classical methods, modern synthetic chemistry has introduced more advanced and efficient techniques for the synthesis of quinoline derivatives, including those of 5,7-dimethylquinoline. These methods often offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance.
Recent advancements include the use of microwave irradiation to accelerate reaction times and improve yields. For example, a microwave-assisted Friedländer condensation of 3,5-dimethyl-4-aminophenol and ethyl acetoacetate in acetic acid can significantly reduce the reaction time to minutes.
Another modern approach is the use of metal-free, base-mediated multicomponent reactions. For instance, a one-step Ugi multicomponent reaction has been used to synthesize complex derivatives of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092). ingentaconnect.com This approach is considered a "green chemistry" method as it is more environmentally benign compared to many classical syntheses. ingentaconnect.com
Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of quinolines. This method allows for the selective introduction of a boryl group onto the quinoline scaffold, which can then be further functionalized. For 2,7-dimethylquinoline (B1584490), this reaction can lead to the formation of 4- and 5-borylated products, with the regioselectivity influenced by electronic factors. kiku.dk
| Method | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Friedländer condensation for 5,7-dimethylquinolin-6-ol derivatives |
| Multicomponent Reactions (e.g., Ugi) | "Green chemistry" approach, single-step synthesis of complex molecules | Synthesis of N-(2-(tert-butylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives ingentaconnect.com |
| Iridium-Catalyzed C-H Borylation | Late-stage functionalization, high functional group tolerance | Borylation of 2,7-dimethylquinoline to yield 4- and 5-borylated products kiku.dk |
Multicomponent Reactions (MCRs) and One-Pot Condensation Methodologies
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. nih.govresearchgate.net
One notable example is the Ugi multicomponent reaction used to synthesize derivatives of 2-chloro-5,7-dimethylquinoline. researchgate.netbohrium.com This one-pot process involves the sequential reaction of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, an aniline, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds efficiently in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) and represents a base-mediated and metal-free approach to complex quinoline derivatives. researchgate.netbohrium.com
Another efficient one-pot methodology is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov A highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and catalytic aqueous HCl, followed by an in-situ condensation with aldehydes or ketones to produce quinolines in high yields. nih.gov
The following table summarizes a selection of one-pot and multicomponent reactions for the synthesis of quinoline derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Ugi MCR | 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, aniline, 3-methoxybenzoic acid, t-butyl isocyanide | 2,2,2-trifluoroethanol (TFE), base-mediated, metal-free | Substituted N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide | researchgate.netbohrium.com |
| Friedländer Synthesis | o-Nitroarylcarbaldehydes, aldehydes or ketones | Fe, cat. HCl (aq.), then in-situ condensation | Mono- or di-substituted quinolines | nih.gov |
| Three-component reaction | 5,5-dimethylcyclohexane-1,3-dione, aryl aldehydes, thiourea | Zinc ferrite (B1171679) nanocatalyst, reflux | 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones | semanticscholar.org |
Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. google.comnih.gov For instance, the synthesis of 2-(1H)-quinolinone compounds from 5,7-dimethylquinoline has been achieved using microwave irradiation. google.com In this method, 5,7-dimethylquinoline reacts with ethyl chloroacetate (B1199739) in the presence of water and ethyl acetate (B1210297) under microwave conditions (300W for 30 minutes) to yield the corresponding 4,7-dimethyl-2-(1H)-quinolinone. google.com This approach is noted for its simple conditions, short reaction time, and energy efficiency. google.com
Microwave irradiation has also been successfully employed in the Friedländer annulation for synthesizing quinolines. The use of zinc triflate as a catalyst under microwave and solvent-free conditions provides an environmentally friendly and highly efficient route to quinoline derivatives. researchgate.net
Photocatalysis using ultraviolet (UV) irradiation offers a green alternative for quinoline synthesis. arabjchem.orgacs.org The synthesis of various substituted quinaldines (2-methylquinolines) from nitrobenzenes or anilines can be achieved using a TiO2 photocatalyst under UV light. arabjchem.org For example, the reaction of 3,5-dimethylnitrobenzene in ethanol (B145695) with a TiO2 Wackherr catalyst under UV irradiation yields 2,5,7-trimethylquinoline (B8712). arabjchem.org Similarly, 3,5-dimethylaniline can be converted to 2,5,7-trimethylquinoline under similar conditions. arabjchem.org This method is tolerant of various substituents on the aniline or nitrobenzene starting material. arabjchem.org
The development of eco-friendly and reusable catalysts is a cornerstone of sustainable chemistry. arkat-usa.orgarabjchem.org In the context of quinoline synthesis, several such catalytic systems have been reported.
Iron(III) chloride hexahydrate (FeCl3·6H2O) has been utilized as an inexpensive, non-toxic, and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and better yields. tandfonline.com
Heterogeneous solid acid catalysts are particularly attractive due to their ease of separation and reusability. arkat-usa.orgarabjchem.org Sodium hydrogensulfate supported on silica (B1680970) gel (NaHSO4·SiO2) has been shown to be an efficient and reusable catalyst for the Friedländer synthesis of trisubstituted quinolines. arkat-usa.org The catalyst can be recovered by simple filtration and reused for several cycles with minimal loss of activity. arkat-usa.orgarabjchem.org
Zeolite-based catalysts, such as ZSM-5 and USY (ultra-stable Y) zeolites, have also been investigated for the synthesis of quinolines from anilines and alcohols. rsc.orgrsc.org These catalysts offer tunable acidity and a porous structure that can influence catalytic activity and selectivity. rsc.orgrsc.org A ZnCl2/Ni-USY-acid catalyst has shown excellent performance in the reaction of aniline with various alcohols to produce quinolines. rsc.org
The following table provides a summary of various eco-friendly catalysts used in quinoline synthesis.
| Catalyst | Reaction Type | Reactants | Key Advantages | Ref. |
| FeCl3·6H2O | Friedländer Condensation | 2-Aminoarylketones, Active methylene compounds | Inexpensive, non-toxic, mild conditions, high yields | tandfonline.com |
| NaHSO4·SiO2 | Friedländer Synthesis | o-Aminoaryl ketones, α-Methylene ketones | Heterogeneous, reusable, cost-effective, environmentally benign | arkat-usa.org |
| ZnCl2/Ni-USY-acid | Aniline and Alcohol Condensation | Aniline, C1-C4 alcohols | High activity and selectivity, potential use of bio-alcohols | rsc.org |
| TiO2 Wackherr | Photocatalysis | Nitrobenzenes or Anilines, Ethanol | UV-light promoted, good yields for various substituted quinolines | arabjchem.org |
| Uranyl Acetate (UA) | Friedländer Condensation | 2-Aminoacetophenone, Ethyl acetoacetate | New reusable catalyst, excellent yields, short reaction times | derpharmachemica.com |
Ultraviolet Irradiation-Promoted Synthesis
Targeted Derivatization Strategies via Functional Group Interconversions
The introduction of a sulfonyl chloride group onto the quinoline scaffold is a valuable derivatization strategy, as sulfonyl chlorides are key intermediates for the synthesis of sulfonamides and other derivatives. evitachem.com The synthesis of 5,7-dimethylquinoline-8-sulfonyl chloride can be achieved through several methods, including chlorosulfonation and reaction with thionyl chloride. evitachem.com
In the chlorosulfonation method, 5,7-dimethylquinoline is reacted with chlorosulfonic acid. evitachem.com This reaction requires careful temperature control to prevent decomposition. evitachem.com An alternative approach involves treating 5,7-dimethylquinoline-8-sulfonic acid with thionyl chloride, which has been reported to produce high-purity products with good yields. evitachem.com Recent advancements have also introduced microwave-assisted methods for this transformation, which can enhance reaction rates and yields. evitachem.com
The resulting 5,7-dimethylquinoline-8-sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack at the sulfur atom, most notably with amines to form sulfonamides. evitachem.com
Synthesis of Carboxaldehyde Derivatives
The introduction of a carboxaldehyde group, typically at the 2- or 3-position of the quinoline ring, is a key transformation that opens up avenues for further derivatization. One of the most common methods for this conversion is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated aromatic ring. For instance, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde can be synthesized from the corresponding acetamide (B32628) precursor through this one-pot process. researchgate.netnih.gov The reaction proceeds via the formation of a chloroiminium intermediate, which then acts as the electrophile in the formylation of the quinoline core.
Another approach involves the oxidation of a methyl group already present on the quinoline ring. For example, 4,7-dimethylquinoline-2-carboxaldehyde has been synthesized by the oxidation of 2,4,7-trimethylquinoline (B11914665) using selenium dioxide (SeO₂) as a mild oxidant. asianpubs.org This method provides a direct route to the carboxaldehyde from a readily available precursor. Similarly, heteroaromatic carboxaldehydes like quinoline-4-carboxaldehyde and quinoline-8-carboxaldehyde have been prepared from the corresponding methylquinolines using selenium dioxide. researchgate.net
These carboxaldehyde derivatives are valuable intermediates. For example, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde has been used as a starting material in Ugi multi-component reactions to create complex N-substituted benzamide (B126) derivatives. researchgate.netingentaconnect.com
Preparation of Hydrazones, Oximes, and Semicarbazones
The carboxaldehyde group of derivatives like 5,7-dimethylquinoline-carboxaldehydes is readily converted into other functional groups such as hydrazones, oximes, and semicarbazones. These reactions are typically straightforward condensation reactions.
Hydrazones are formed by reacting the quinoline carboxaldehyde with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. inovatus.esuitm.edu.my The reaction is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acetic acid. inovatus.es For example, a series of hydrazone derivatives have been prepared from quinoline-6-carbohydrazide (B1297473) and various aldehydes. inovatus.es
Oximes are synthesized by the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. asianpubs.orgresearchgate.net This reaction can be performed in aqueous ethanol, and various catalysts, including non-toxic and readily available organocatalysts like hexamine, have been employed to improve efficiency. researchgate.net The use of calcium oxide has also been reported as a mild and effective catalyst for oxime preparation. researchgate.net
Semicarbazones are prepared by condensing the aldehyde with semicarbazide (B1199961) hydrochloride. asianpubs.org
These derivatives are not just simple conversions; they often exhibit their own biological activities and serve as versatile intermediates for synthesizing other heterocyclic compounds. asianpubs.org Microwave-assisted, solvent-free conditions have also been developed as a rapid and efficient method for the synthesis of these derivatives. researchgate.net
Introduction of Hetaryl and Aryl Moieties
The incorporation of hetaryl (heterocyclic aromatic) and aryl (aromatic) groups onto the 5,7-dimethylquinoline scaffold is a common strategy to explore structure-activity relationships. These moieties can be introduced at various positions of the quinoline ring through several synthetic methods.
One approach involves the Michael addition reaction. For instance, 2,4-di(hetar-2-yl)quinolines can be synthesized via the reaction of aniline with hetarylchalcone analogues in the presence of anhydrous zinc chloride and glacial acetic acid. eijppr.com A two-step variation involves first forming a Schiff base from aniline and a hetaryl aldehyde, followed by cyclization with a hetarylmethyl ketone. eijppr.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools for this purpose. nih.gov This method allows for the introduction of aryl groups by coupling a halo-quinoline derivative (e.g., a bromo- or chloroquinoline) with an arylboronic acid. nih.gov For example, a 4-bromoquinoline (B50189) intermediate can be used to introduce various aryl substituents at the 4-position. acs.org
Furthermore, multi-component reactions provide an efficient means to construct quinolines with aryl or hetaryl substituents. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be used to synthesize substituted quinolines. organic-chemistry.org Ionic liquids have been shown to promote this reaction effectively without the need for an additional catalyst. organic-chemistry.org
Cyclization Reactions to Fused Polycyclic Quinoline Systems
The 5,7-dimethylquinoline core can serve as a building block for the synthesis of more complex, fused polycyclic systems. researchgate.net These reactions often involve the cyclization of appropriately functionalized quinoline derivatives.
For example, palladium-catalyzed intramolecular C–H activation has been employed to synthesize fused Current time information in Bangalore, IN.organic-chemistry.orgbenthamdirect.comtriazolo[4,5-c]quinoline systems. rsc.org This method offers a simple and atom-economical route to structurally diverse polycyclic compounds with high yields. rsc.org
Another strategy involves visible-light-induced cascade reactions. For instance, a sulfonylation/cyclization cascade of anthranilonitrile derivatives can produce quinoline-2,4-diones under metal-free conditions. mdpi.com
The Friedländer annulation can also be adapted to create fused systems. By using cyclic ketones as one of the components, polycyclic quinolines can be synthesized. organic-chemistry.org This reaction has been successfully carried out in ionic liquids, providing a green and efficient synthetic route. organic-chemistry.org Additionally, various heterocyclization reactions starting from cyclohexanedione derivatives can lead to the formation of fused quinoline structures like tetrahydroquinazolines and thieno[2,3-h]isoquinolines. nih.gov
Synthesis of Specific Quinoline, 5,7-dimethyl- Derivatives
The synthesis of specific, targeted derivatives of 5,7-dimethylquinoline highlights the application of diverse organic reactions to create molecules with defined substitution patterns.
Halogenated Derivatives (e.g., 4-Bromo-5,7-dimethylquinoline)
Halogenated quinolines are crucial intermediates in synthetic chemistry, particularly for cross-coupling reactions. The synthesis of compounds like 4-bromo-5,7-dimethylquinoline (B1517449) often starts from a common precursor. A general method involves the synthesis of 5,8-dimethyl-6-nitro-4-quinolone, which can then be converted to the corresponding 4-chloro- or 4-bromoquinoline. acs.org This approach allows for the late-stage introduction of the halogen, providing a versatile intermediate for further functionalization. acs.org For example, ethyl 4-bromo-5,7-dimethylquinoline-3-carboxylate is a commercially available derivative that can be used in further synthetic transformations.
Carboxylic Acid Derivatives (e.g., 5,7-Dimethylquinoline-3-carboxylic Acid)
Quinoline carboxylic acids are another important class of derivatives. The synthesis of 5,7-dimethylquinoline-3-carboxylic acid can be achieved through methods like the Pfitzinger reaction. This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions. nih.gov For analogues with a methyl group at the C3 position, the Pfitzinger reaction of a 5-substituted isatin with a propiophenone (B1677668) derivative can be employed. nih.gov
Another powerful method is the Gould-Jacobs reaction, which is a foundational route to quinoline-3-carboxylic acids. This involves the reaction of an aniline with an ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
The hydrolysis of ester precursors is a common final step to obtain the free carboxylic acid. While Fischer-Speier esterification conditions can sometimes be low-yielding for these compounds, alternative methods like generating a cesium salt followed by reaction with iodomethane (B122720) can be used to form the methyl ester, which can then be hydrolyzed. nih.gov For sterically hindered esters, harsher hydrolysis conditions or alternative deprotection methods like using boron tribromide (BBr₃) may be necessary. nih.gov
Interactive Data Tables
Below are interactive tables summarizing the synthetic methodologies for the discussed derivatives.
Table 1: Synthesis of Carboxaldehyde Derivatives
| Derivative | Starting Material | Reagents | Key Reaction Type |
| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde | 2-Acetamido-5,7-dimethylquinoline | POCl₃, DMF | Vilsmeier-Haack |
| 4,7-Dimethylquinoline-2-carboxaldehyde | 2,4,7-Trimethylquinoline | SeO₂ | Oxidation |
| Quinoline-4-carboxaldehyde | 4-Methylquinoline | SeO₂ | Oxidation |
Table 2: Preparation of Hydrazones, Oximes, and Semicarbazones
| Derivative Type | Reagent | General Conditions |
| Hydrazone | Hydrazine hydrate | Reflux in ethanol |
| Oxime | Hydroxylamine hydrochloride | Aqueous ethanol, catalyst |
| Semicarbazone | Semicarbazide hydrochloride | Condensation reaction |
Table 3: Synthesis of Specific Derivatives
| Compound Name | Synthetic Method | Precursor(s) |
| 4-Bromo-5,7-dimethylquinoline | Halogenation | 5,8-Dimethyl-6-nitro-4-quinolone |
| 5,7-Dimethylquinoline-3-carboxylic Acid | Pfitzinger Reaction | Isatin derivative, carbonyl compound |
| 5,7-Dimethylquinoline-3-carboxylic Acid | Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonate |
Hydroxy and Oxo Derivatives
The synthesis of hydroxy and oxo derivatives of 5,7-dimethylquinoline is fundamental for creating ligands used in coordination chemistry and materials science, particularly for applications in optical electronics like Organic Light-Emitting Diodes (OLEDs). tandfonline.commit.edu
A primary example is the synthesis of 5,7-dimethyl-8-hydroxyquinoline (B1300873) (DimOx). This compound can be prepared and subsequently used to form metal complexes, such as with gallium(III). The synthesis of tris-coordinated gallium(III) complexes involves dissolving 5,7-dimethyl-8-hydroxyquinoline in water and reacting it with a solution of Ga(NO₃)₃·H₂O. tandfonline.commit.edu The pH of the solution is adjusted to 8 using sodium hydroxide (B78521) to precipitate the complex. tandfonline.commit.edu Recrystallization from dichloromethane (B109758) can yield different solvated crystal structures, such as mer-[Ga(DimOx)₃]·2CH₂Cl₂ and mer-[Ga(DimOx)₃]·CH₂Cl₂, which exhibit distinct luminescent properties influenced by the solvent molecules in the crystal lattice. tandfonline.commit.edu
Another relevant derivative is 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde, which serves as a versatile intermediate in the synthesis of more complex quinoline derivatives. smolecule.com The synthesis of related chlorinated hydroxyquinolines, such as 5,7-dichloro-2-methyl-quinolin-8-ol (Chlorquinaldol), is achieved through the chlorination of 8-hydroxyquinaldine. researchgate.net This process can also yield by-products like 5-chloro-8-hydroxyquinaldine. researchgate.net
General methods for synthesizing 8-hydroxyquinolines often employ a Skraup-type reaction or the Doebner-von Miller reaction. The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. metu.edu.tr A general procedure for preparing 8-hydroxyquinolines involves the reaction of a 2-aminophenol (B121084) derivative with an acrolein in the presence of aqueous hydrochloric acid under reflux. rsc.org
Table 1: Synthesis of a 5,7-dimethyl-8-hydroxyquinoline Metal Complex
| Product | Starting Materials | Reagents & Conditions | Yield | Reference |
|---|
Ferrocenyl-Substituted Quinoline, 5,7-dimethyl- Analogues
The incorporation of a ferrocenyl group into the quinoline framework can yield compounds with unique electrochemical properties and potential biological activity. metu.edu.tr A key synthetic strategy for accessing ferrocenyl-substituted quinolines is the molecular iodine-catalyzed reaction between ferrocenyl imines and enolizable aldehydes. metu.edu.tr
Specifically, the synthesis of 2-ferrocenyl-3,7-dimethylquinoline has been reported using this methodology. metu.edu.tr The process begins with the preparation of a ferrocenyl imine through the condensation of ferrocenecarboxaldehyde with an appropriate aniline derivative. This imine then reacts with an enolizable aldehyde, such as propionaldehyde, in a one-pot synthesis catalyzed by molecular iodine. metu.edu.trresearchgate.net The reaction mechanism is proposed to involve the nucleophilic addition of an in-situ generated enol to the ferrocenylimine, forming a β-anilinopropionaldehyde intermediate. This intermediate subsequently undergoes intramolecular Friedel–Crafts type cyclization, followed by dehydration and aerobic oxidation to yield the final ferrocenyl quinoline product. researchgate.net
This one-pot method is considered versatile due to the ready availability of the starting ferrocenylimines and aldehydes, allowing for the synthesis of various 2-ferrocenylquinoline derivatives. metu.edu.tr
Table 2: Example of Ferrocenyl-Substituted 5,7-dimethylquinoline Analogue Synthesis
| Product | Starting Materials | Method | Reference |
|---|
Quinoline-2,4-Diones from Sulfonylation/Cyclization
A modern and efficient method for the synthesis of quinoline-2,4-dione scaffolds involves a visible light-induced cascade sulfonylation/cyclization reaction. mdpi.com This metal-free approach utilizes N-aryl-N-methylmethacrylamides and sulfonyl chlorides to produce a variety of substituted quinoline-2,4(1H,3H)-diones. mdpi.com
The reaction proceeds at room temperature under visible light irradiation, without the need for a photocatalyst. mdpi.com It is believed to occur via a radical pathway. The process is initiated by the generation of a sulfonyl radical from the sulfonyl chloride under visible light. This radical then participates in a cascade reaction with the N-aryl-N-methylmethacrylamide, leading to both sulfonylation and cyclization to form the quinoline-2,4-dione ring system. mdpi.com
This strategy has been shown to be compatible with a wide range of substituents on both the N-aryl ring of the acrylamide (B121943) and the sulfonyl chloride, affording the desired products in good yields. mdpi.com Although the synthesis of a 5,7-dimethyl substituted derivative was not explicitly detailed, the general applicability of the method suggests its potential for creating such compounds. The resulting sulfone-containing quinoline-2,4-diones are valuable intermediates that can be further modified, for example, through reduction of the carbonyl groups or N-Ts deprotection. mdpi.com
Table 3: Substrate Scope for Visible Light-Induced Synthesis of Quinoline-2,4-Diones
| N-Aryl-N-methylmethacrylamide Substituent | Sulfonyl Chloride Substituent | Product Yield | Reference |
|---|---|---|---|
| H | p-Tolyl | 89% | mdpi.com |
| 5-Fluoro | p-Tolyl | 81% | mdpi.com |
| 6-Chloro | p-Tolyl | 78% | mdpi.com |
| 7-Methyl | p-Tolyl | 85% | mdpi.com |
| H | 4-Methoxyphenyl | 74% | mdpi.com |
| H | 4-Bromophenyl | 81% | mdpi.com |
Reactivity and Reaction Mechanisms of Quinoline, 5,7 Dimethyl
Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system of 5,7-dimethylquinoline is susceptible to electrophilic substitution. The reactivity is influenced by the electron-donating methyl groups, which can direct incoming electrophiles. For instance, in 2-Chloro-3-chloromethyl-5,7-dimethylquinoline, electrophilic aromatic substitution is directed by the methyl groups at the 5 and 7 positions.
In a related compound, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, the quinoline core also undergoes electrophilic substitution. The regioselectivity of these reactions is guided by both the electron-withdrawing carboxylic acid groups and the electron-donating methyl substituents. Nitration, for example, preferentially occurs at the 8-position due to steric hindrance from the methyl groups at positions 5 and 7, as well as the electronic effects of the carboxylic acids.
The nitrogen atom within the quinoline ring can behave as a nucleophile or an electrophile depending on the reaction conditions. evitachem.com This dual reactivity allows for a range of electrophilic substitution reactions, leading to various functionalized derivatives. smolecule.com
Nucleophilic Reactions, including Amination and Sulfonamide Formation
The presence of specific functional groups on the 5,7-dimethylquinoline scaffold can facilitate nucleophilic reactions. For example, 5,7-Dimethylquinoline-8-sulfonyl chloride is highly reactive toward nucleophiles due to the electrophilic nature of the sulfur atom in the sulfonyl group. evitachem.com A key reaction is the formation of sulfonamides when it reacts with primary or secondary amines. evitachem.com This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom, leading to the formation of a sulfonamide bond and the release of hydrochloric acid. evitachem.com These reactions are often carried out in solvents like dichloromethane (B109758) or dimethylformamide. evitachem.com
Similarly, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline can undergo nucleophilic substitution where the chlorine atoms are replaced by nucleophiles such as amines or thiols. The introduction of amino groups at various positions on the quinoline ring can also be achieved through the reduction of nitro precursors followed by methylation.
The formation of complex sulfonamides is a significant application of these nucleophilic reactions. nih.gov Traditionally, this involves the reaction between a sulfonyl chloride and an amine. nih.govmdpi.com The sulfonyl chloride group is a powerful electrophile, allowing for fast and selective coupling with a wide variety of nucleophiles. nih.gov
Oxidation Reactions and Product Characterization
The 5,7-dimethylquinoline core and its derivatives can undergo oxidation reactions, leading to a variety of products. For instance, 5,7-dimethylquinoline itself can be oxidized to form quinone derivatives or other functionalized compounds. evitachem.com The oxidation of 5,7-Dimethylquinolin-6-ol (B147954) can yield quinoline-6,7-dione.
The specific products of oxidation depend on the oxidizing agent and reaction conditions. With 2-Chloro-3-chloromethyl-5,7-dimethylquinoline, oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used to form quinoline derivatives with different functional groups. Similarly, the hydroxyl group in 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde can be oxidized to form ketones or carboxylic acids. smolecule.com
In some cases, the quinoline ring itself can be degraded by strong oxidants like potassium permanganate. Characterization of the resulting products is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their molecular structure and purity. evitachem.com
Table 1: Oxidation Reactions of 5,7-dimethylquinoline Derivatives
| Starting Material | Oxidizing Agent | Major Product(s) | Reference(s) |
|---|---|---|---|
| 5,7-dimethylquinoline | Varies | Quinone derivatives | evitachem.com |
| 5,7-Dimethylquinolin-6-ol | Potassium permanganate | Quinoline-6,7-dione | |
| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Oxidized quinoline derivatives | |
| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde | Varies | Ketones or carboxylic acids | smolecule.com |
Condensation and Cycloaddition Reactions
5,7-dimethylquinoline and its derivatives are versatile substrates for condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures. 5,7-dimethylquinoline can react with aldehydes or ketones to form more intricate structures. evitachem.com For instance, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) is often used in condensation reactions to construct complex organic molecules.
The synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde has been achieved through the oxidation of 2,4,7-trimethylquinoline (B11914665), and its subsequent condensation with various hydrazines yields phenyl-, o-carboxyphenyl-, 4-nitrophenyl-, and 2,4-dinitrophenylhydrazones, as well as oximes and semicarbazones in good yields. asianpubs.org
Dearomative photocycloadditions represent a powerful strategy for building molecular complexity. rsc.org Quinolines can undergo [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes (BCBs) under visible light, a reaction that proceeds via a triplet-triplet energy transfer. rsc.org The regioselectivity of this cycloaddition is notably influenced by the position of substituents on the quinoline's benzenoid ring. rsc.org For 5,7-dimethylquinoline, the methyl group at position 5 blocks the formation of one intermediate, while the methyl group at position 7 stabilizes another, leading to a specific [2 + 2] cycloadduct. rsc.org
Dearomatization Strategies and Photocycloaddition Reactions
Dearomatization reactions provide a powerful method for converting flat aromatic compounds into three-dimensional structures. rhhz.netnih.gov For quinolines, these reactions can occur on either the pyridine (B92270) or the benzene (B151609) moiety. rhhz.net
Visible-light-induced dearomatization reactions have been developed for quinolines, proceeding through a triplet-triplet energy transfer mechanism. rsc.org A notable example is the dearomative photocycloaddition of quinolines with bicyclo[1.1.0]butanes (BCBs), which involves an initial [2π + 2σ] cycloaddition. rsc.org
Photochemical reactions of quinolines can be initiated by triplet-triplet energy transfer (EnT) from a photosensitizer. rsc.orgnih.gov In this process, the photosensitizer absorbs light and transfers its triplet energy to the quinoline molecule, promoting it to an excited triplet state. rsc.orgnih.govgoogle.com This excited state is then reactive towards cycloaddition. rsc.orgnih.gov
The efficiency of the EnT process depends on the triplet energies of the sensitizer (B1316253) and the quinoline. The triplet energy of quinoline is approximately 61.7 kcal/mol. rsc.org Photosensitizers with higher triplet energies can effectively transfer energy to the quinoline. rsc.org The dearomative cycloaddition of quinolines with BCBs proceeds via an initial EnT-enabled [2π + 2σ] cycloaddition to form an adduct. rsc.org This adduct can then undergo a second EnT process, leading to further transformations. rsc.org
Following the initial photocycloaddition, intramolecular hydrogen atom transfer (HAT) can occur. In the reaction of quinolines with suitably substituted BCBs, a 1,6-hydrogen atom transfer can take place from an alkyl group on the BCB to the excited vinylpyridine moiety of the initial adduct. rsc.org This HAT process is enabled by a second EnT event and generates a 1,7-diradical. rsc.org Subsequent ring closure of this diradical intermediate leads to the formation of a seven-membered ring fused to the pyridine structure. rsc.org The occurrence of this rare 1,6-HAT process has been confirmed through various mechanistic studies, including deuterium-labeling experiments. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5,7-dimethylquinoline |
| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline |
| 5,7-Dimethylquinoline-2,3-dicarboxylic acid |
| 5,7-Dimethylquinoline-8-sulfonyl chloride |
| Potassium permanganate |
| Chromium trioxide |
| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde |
| 5,7-Dimethylquinolin-6-ol |
| 2-chloro-5,7-dimethylquinoline-3-carbaldehyde |
| 4,7-Dimethylquinoline-2-carboxaldehyde |
| 2,4,7-trimethylquinoline |
| Bicyclo[1.1.0]butanes |
| Dichloromethane |
| Dimethylformamide |
| Phenylhydrazine |
| o-carboxyphenylhydrazine |
| 4-nitrophenylhydrazine |
| 2,4-dinitrophenylhydrazine |
| Oxime |
| Semicarbazone |
| Aniline (B41778) |
| Glycerol (B35011) |
| Sulfuric acid |
| Nitrobenzene (B124822) |
| Arsenic acid |
| 3,5-dimethyl-4-aminophenol |
| 7-Chloro-6-fluoro-2,4-dimethylquinoline |
| 5-substituted-1,3,4-thiadiazole/oxadiazole-2-thiols |
| 7-fluoro-3,4-dihydroquinolin-2(1H)-one |
| N-bromosuccinimide |
| N,N-dimethylformamide |
| 2-phenylethanamine |
| 2,4-Dimethylquinoline-5,8-diol hydrobromide |
| 2-hydrazinyl-4,8-dimethylquinoline |
| 9,10-phenanthrenequinones |
| Thionyl chloride |
| 4-toluenesulfonic acid |
| Magnesium chloride |
| Cupric nitrate |
| 2-aminoarylketones |
| β-ketoesters/ketones |
| 2,6-dimethoxy-4-allyllphenol |
| 5,7-dimethoxycoumarin |
| 5-fluorouracil |
| Pentafluorophenyl vinyl sulfonate |
| N-methyl nitrones |
| 2,4-dimethyl-8-hydroxyquinoline |
| 4-(tosyloxy)benzoic acid |
| 4-((4-methylphenyl)sulfonamido)benzoic acid |
| 2-morpholinoethan-1-amine |
| 2-methyltetrahydrofuran |
| Diisopropylcarbodiimide |
| OxymaPure |
| Methyl iodide |
| Dimethyl sulfate (B86663) |
| Phosphorus pentachloride |
| 6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine |
| 6-fluoro-2,7-dimethylquinoline |
| 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(furan-2-ylmethyl)methanamine |
| 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
| N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine |
| 4-(4-Methoxyphenyl)-5,7-dimethylquinoline |
| Bromo-6-methyl-4-(thiophen-3-yl)quinoline |
| 6-Methoxy-4-phenylquinoline |
| 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one |
| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde |
| 5,7-Dimethylquinolin-6-ol |
| 2,4-Dimethylquinoline-5,8-diol hydrobromide |
| 6-Fluoro-2,7-dimethylquinoline |
| 6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine |
| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde |
| 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(furan-2-ylmethyl)methanamine |
| 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
Triplet-Triplet Energy Transfer (EnT) Processes
Catalytic Transformations Involving Quinoline, 5,7-dimethyl- as Substrate or Catalyst Component
Quinoline, 5,7-dimethyl- demonstrates notable reactivity in various catalytic systems, serving both as a substrate undergoing transformation and as a crucial component of catalyst systems that influences reactivity and selectivity. Its unique electronic and steric properties, conferred by the dimethyl-substituted benzene ring fused to the pyridine moiety, dictate its behavior in these catalytic processes.
Quinoline, 5,7-dimethyl- as a Catalytic Substrate
As a substrate, 5,7-dimethylquinoline participates in reactions that modify its heterocyclic structure, particularly through hydrogenation and cycloaddition. These transformations are essential for synthesizing more complex, three-dimensional molecules from a planar aromatic starting material.
One significant area of research is the selective hydrogenation of the quinoline ring system. rsc.org The hydrogenation of quinoline derivatives can yield 1,2,3,4-tetrahydroquinolines (Py-THQ), 5,6,7,8-tetrahydroquinolines (bz-THQ), or fully saturated decahydroquinolines (DHQ), with the outcome depending heavily on the catalyst and reaction conditions. rsc.orgnih.gov The presence and position of substituents on the quinoline core, such as the methyl groups in 5,7-dimethylquinoline, can significantly influence the regioselectivity of the hydrogenation. rsc.org For instance, in electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst, various substituted quinolines are selectively hydrogenated to their 1,2,3,4-tetrahydroquinoline (B108954) analogues using water as the hydrogen source under ambient conditions. nih.gov
A notable example of 5,7-dimethylquinoline as a substrate is in visible-light-mediated photocatalysis. rsc.org In a successive energy-transfer (EnT) process, it undergoes dearomative reactions with bicyclo[1.1.0]butanes (BCBs). The reaction proceeds via an initial [2π + 2σ] cycloaddition between the quinoline and the BCB. The methyl groups at the 5 and 7 positions exert a strong directing effect on the regioselectivity of this cycloaddition. rsc.org Specifically, the 5-methyl group sterically hinders the formation of an intermediate at that position, while the 7-methyl group electronically stabilizes the alternative intermediate. This results in the highly regioselective formation of a [2+2] cycloadduct, which can then undergo further transformations. rsc.org
Table 1: Catalytic Transformations of Quinoline, 5,7-dimethyl- as a Substrate
| Reaction Type | Catalyst System | Reactants | Key Findings | Product Type | Reference |
|---|---|---|---|---|---|
| Photocatalytic Dearomative Cycloaddition | Visible Light / Photosensitizer | Quinoline, 5,7-dimethyl-; Bicyclo[1.1.0]butanes (BCBs) | The methyl groups at C5 and C7 provide high regioselectivity, leading to a specific [2+2] cycloadduct. | Pyridine-fused polycyclic rings | rsc.org |
| Selective Hydrogenation | Al₂O₃-Pd-D/Ni | Quinoline Derivatives, H₂ | Methyl groups on the benzenoid ring influence the selectivity of hydrogenation between the pyridine and benzene rings. | Tetrahydroquinolines | rsc.org |
| Electrocatalytic Hydrogenation | Fluorine-modified Cobalt (Co-F) electrode | Quinoline Derivatives, H₂O | Efficient and selective hydrogenation to 1,2,3,4-tetrahydroquinolines occurs under ambient conditions. | 1,2,3,4-Tetrahydroquinolines | nih.gov |
Quinoline, 5,7-dimethyl- as a Catalyst Component
Beyond its role as a substrate, 5,7-dimethylquinoline and its derivatives can function as integral parts of a catalyst system, often as ligands or performance-enhancing additives. In this capacity, it can significantly improve reaction efficiency and selectivity.
A compelling example is its use as an additive in transition-metal-catalyzed C-H activation. In a palladium-catalyzed, diastereoselective C(sp³)–H fluorination reaction, the choice of a quinoline-based additive was critical for the reaction's success. Research found that among several pyridine- and quinoline-derived additives tested, 5,7-dimethylquinoline was superior, enabling the C-F coupling to proceed efficiently and with complete diastereocontrol. thieme-connect.comscispace.com The precise role of the quinoline additive is to facilitate the catalytic cycle, possibly by stabilizing a key intermediate or promoting the turnover-limiting step, although the exact mechanism can be complex. The enhanced performance with 5,7-dimethylquinoline highlights how tuning the steric and electronic properties of an additive can lead to significant improvements in a catalytic transformation. thieme-connect.com
Furthermore, derivatives of dimethylquinoline can be used to construct more complex ligands for catalysis. For example, 2-hydrazinyl-4,7-dimethylquinoline (B11906230) can be condensed with other molecules to form novel quinolinyl hydrazone ligands. These ligands can then be reacted with metal salts (e.g., copper(II), nickel(II), cobalt(II)) to create a series of metal complexes. researchgate.net The resulting complexes possess their own catalytic activities, and their reactivity is modulated by the electronic properties of the dimethylquinoline scaffold. This approach demonstrates how the 5,7-dimethylquinoline unit can be incorporated into a larger molecular framework to build bespoke catalysts for specific chemical transformations. researchgate.net
Table 2: Quinoline, 5,7-dimethyl- as a Catalyst Component
| Reaction Type | Catalyst System | Role of 5,7-dimethylquinoline | Key Findings | Reference |
|---|---|---|---|---|
| Diastereoselective C(sp³)–H Fluorination | Palladium(II) / Selectfluor | Additive/Ligand | 5,7-dimethylquinoline was found to be the optimal additive, outperforming other pyridines and quinolines to give high efficiency and complete diastereoselectivity. | thieme-connect.comscispace.com |
| Synthesis of Catalytic Metal Complexes | Complexes of Cu(II), Ni(II), Co(II) | Structural backbone for a ligand (NaphHQino) | A derivative, 2-hydrazinyl-4,7-dimethylquinoline, serves as a precursor to a hydrazone ligand that forms catalytically active metal complexes. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Quinoline, 5,7 Dimethyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5,7-dimethylquinoline derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In derivatives of 5,7-dimethylquinoline, the methyl groups typically appear as distinct singlets. For instance, in 5,7-Dimethylquinolin-6-ol (B147954), the methyl protons at C5 and C7 are observed as singlets at δ 2.42 ppm and δ 2.35 ppm, respectively. The aromatic protons on the quinoline (B57606) core give rise to signals in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific shifts and coupling patterns confirming their positions. Studies on various quinoline derivatives show that these chemical shifts are sensitive to concentration, which can be attributed to intermolecular π-π stacking interactions. uncw.edu
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbons in 5,7-dimethylquinoline derivatives typically resonate in the upfield region (e.g., δ 21.4 and 22.1 ppm for 5,7-Dimethylquinolin-6-ol). The aromatic and heterocyclic carbons appear in the δ 120–150 ppm range. The positions of substituents can cause upfield or downfield shifts for adjacent carbons, aiding in structural assignment.
2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment of ¹H and ¹³C signals. uncw.edu HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular structure by connecting different fragments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 5,7-dimethylquinoline Derivative Data for 5,7-Dimethylquinolin-6-ol in CDCl₃
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C5-CH₃ | 2.42 (s, 3H) | 22.1 |
| C7-CH₃ | 2.35 (s, 3H) | 21.4 |
| H-8 | 6.82 (d, J=8.4 Hz) | 115.6 |
| H-9 | 7.25 (d, J=8.4 Hz) | 128.9 |
| H-2 | 8.52 (s, 1H) | Not specified |
| C-6 | Not applicable | 149.2 |
| Source: |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For 5,7-dimethylquinoline derivatives, the IR spectrum displays several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl groups appears between 3000-2820 cm⁻¹. asianpubs.org The characteristic stretches for the quinoline ring's C=C and C=N bonds are found in the 1600-1450 cm⁻¹ region.
For substituted derivatives, additional bands appear. For example, a hydroxyl group (-OH) would show a broad band, while a carbonyl group (C=O) would exhibit a strong, sharp peak around 1700 cm⁻¹. In the case of 4,7-dimethylquinoline-2-carboxaldehyde and its condensation products, characteristic imine (C=N) stretching vibrations were identified between 1586-1550 cm⁻¹. asianpubs.org
Vibrational analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. researchgate.netmdpi.com The comparison between calculated and experimental spectra aids in the precise assignment of complex vibrational modes. researchgate.netresearchgate.net
Table 2: Typical IR Absorption Frequencies for 5,7-dimethylquinoline Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H stretch | 3100 - 3000 | researchgate.net |
| Aliphatic C-H stretch | 3000 - 2820 | asianpubs.org |
| Aromatic C=C stretch | 1600 - 1450 | |
| Imine C=N stretch | 1586 - 1550 | asianpubs.org |
| Carbonyl C=O stretch | ~1700 | |
| Source: researchgate.netasianpubs.org |
Mass Spectrometry (MS, FAB-MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. Techniques like Electrospray Ionization (ESI-MS) are used to verify the molecular weight by observing ions such as [M+H]⁺ or [M-H]⁻.
The fragmentation patterns observed in the mass spectrum offer valuable structural clues. A study on deuterium-labeled dimethylquinolines revealed that fragmentation often begins with the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃). cdnsciencepub.com It was proposed that these fragmentation pathways proceed through ring-expanded molecular ions. cdnsciencepub.com The relative abundance of fragments can also indicate the position of substituents; for example, ring expansion involving a methyl group on the benzenoid ring is favored over one on the pyridine (B92270) ring. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Quinoline derivatives typically exhibit strong absorptions due to π→π* transitions within the conjugated aromatic system. evitachem.com For 5,7-dimethylquinoline derivatives, these absorption maxima (λmax) are generally found in the 270–350 nm range. For instance, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline shows a λmax between 314–347 nm.
The position and intensity of these bands can be influenced by substituents on the quinoline ring. Electron-donating groups, such as the methyl groups at positions 5 and 7, can cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline.
Single Crystal X-Ray Crystallography for Absolute Structure Determination and Crystal Packing
Single Crystal X-Ray Crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govuol.de
A study of 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, a derivative salt, determined its crystal structure with high precision. nih.govresearchgate.net The analysis showed that the quinoline ring system is essentially planar, with a maximum deviation of only 0.005 Å. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular forces, including O-H···Cl, N-H···O, and O-H···O hydrogen bonds, which link the ions and water molecules into layers. nih.gov Furthermore, π–π stacking interactions between adjacent quinoline rings, with centroid-to-centroid distances of 3.5213 Å and 3.7176 Å, play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net While crystallographic data for the parent 5,7-dimethylquinoline is not widely reported, the analysis of its derivatives provides significant insight into the expected structural features and intermolecular packing forces.
Table 3: Crystal Data for 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂NO⁺·Cl⁻·2H₂O |
| Molecular Weight (Mr) | 245.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7990 (5) |
| b (Å) | 9.2215 (6) |
| c (Å) | 10.2123 (7) |
| α (°) | 103.820 (1) |
| β (°) | 95.629 (1) |
| γ (°) | 105.517 (1) |
| Volume (V) (ų) | 590.04 (7) |
| Z | 2 |
| Source: nih.gov |
Comparative Analysis of Experimental and Theoretically Predicted Spectroscopic Data
The synergy between experimental measurements and theoretical calculations provides a powerful approach for structural elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. researchgate.netq-chem.com
Researchers frequently compare experimentally obtained IR, Raman, and NMR spectra with those calculated using DFT methods (e.g., at the B3LYP level). researchgate.netresearchgate.net This comparison helps to confirm the assignment of fundamental vibrational modes and NMR chemical shifts. researchgate.net For example, studies on quinoline derivatives have shown good agreement between observed vibrational frequencies and those predicted by DFT calculations. researchgate.net
This comparative approach is also applied to electronic properties. In a study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, DFT and Time-Dependent DFT (TD-DFT) were used to calculate the electronic structure and optical properties. researchgate.net The predicted absorbance maxima were found to be compatible with experimental findings, validating both the experimental results and the theoretical model. researchgate.net Such correlations allow for a deeper understanding of structure-property relationships, such as how the position of a methyl group can influence the electronic bandgap and optical conductivity of the molecule. researchgate.net
Computational and Theoretical Investigations of Quinoline, 5,7 Dimethyl
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT and its time-dependent counterpart, TD-DFT, are cornerstone methods in computational quantum chemistry for investigating the electronic structure and properties of molecules. These approaches are frequently used to analyze quinoline (B57606) derivatives. For instance, studies on compounds like 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) utilize DFT to explore structural, electronic, and optical characteristics. researchgate.netnih.gov Such analyses typically involve a specific functional and basis set, for example, the B3LYP functional with a 6-311+G(d,p) basis set, to perform calculations. researchgate.net
Electronic Structure, Orbital Analysis, and Bandgap Determination
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the bandgap, is a key parameter determining molecular stability and is essential in the study of materials for electronics and photonics.
For derivatives of 5,7-dimethylquinoline, DFT calculations are routinely used to determine these properties. For example, a study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) calculated its bandgap to be 2.75 eV. researchgate.netnih.gov Analysis of the HOMO and LUMO energy levels helps predict the electron-donating and electron-accepting capabilities of a molecule, which is vital for applications like dye-sensitized solar cells. researchgate.net
Structural Properties, Conformation, and Geometry Optimization
Before calculating other properties, the most stable three-dimensional structure of a molecule must be determined. This process, known as geometry optimization, involves finding the lowest energy conformation of the molecule. DFT methods are the standard for performing geometry optimization on organic molecules. nih.gov
Computational studies on various quinoline derivatives perform geometry optimization to establish the most stable conformers. nih.gov This foundational step ensures that all subsequent property calculations are based on a realistic molecular structure. For example, in a study of cyanoquinoline-based compounds, geometry optimization was performed using the M06-2X/6-31+G(d,p) level of theory to identify the lowest energy conformers before further analysis. nih.gov
Prediction of Optical Properties (e.g., Absorbance Maxima, Refractive Index, Optical Conductivity)
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs (absorbance maxima, λmax).
For the derivative 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA), TD-DFT calculations have predicted absorbance maxima between 313 nm and 365 nm. researchgate.netnih.gov The same study noted that the refractive index and optical conductivity of C7DMQCA were found to be higher than those of a related isomer, 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde. researchgate.netnih.gov These theoretical predictions are valuable for designing molecules with specific optical properties for use in devices like organic light-emitting diodes (OLEDs) or as optical sensors.
Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites
A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting molecular reactivity. The map uses a color scale to indicate different potential values: red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net
While a specific MESP map for Quinoline, 5,7-dimethyl- is not available, this analysis is a standard component of computational studies on related heterocyclic systems. For instance, MESP analysis has been used to identify reactive sites on complex derivatives containing a 5,7-dimethyl-substituted ring system, providing insight into how the molecule interacts with other reactants. researchgate.net
Calculation of Global Reactivity Descriptors
Chemical Hardness (η): Measures resistance to change in electron distribution.
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
These parameters are calculated from the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). Such descriptors have been computed for various quinoline derivatives to compare their stability and reactivity profiles. researchgate.netresearchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms within a molecule and characterizes the chemical bonds between them. QTAIM is particularly useful for studying non-covalent interactions, such as hydrogen bonds and van der Waals forces.
QTAIM has been applied to complex molecules containing a 5,7-dimethyl substituted framework to explore and quantify intermolecular interactions that contribute to molecular stability. researchgate.net This type of analysis can reveal, for example, the nature and strength of hydrogen bonds within a crystal structure. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that allow for the detailed examination of molecular behavior at the atomic level. These techniques are instrumental in predicting how a ligand might interact with a biological target and in assessing the stability of such interactions over time.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Research on derivatives of Quinoline, 5,7-dimethyl- has demonstrated the utility of molecular docking in elucidating potential biological activities. For instance, a study involving 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092), a derivative of the core compound, investigated its interaction with Cyclin-Dependent Kinase 2 (CDK2), a critical target in cancer therapy. The molecular docking analysis revealed specific interactions that are believed to contribute to its anticancer potential. nih.gov
The binding affinity of these compounds is influenced by various thermodynamic interactions. acs.org The insights gained from such docking studies are crucial for understanding the molecular basis of the observed biological activity and for the rational design of more potent derivatives. nih.govacs.org
Table 1: Molecular Docking Interactions of a 5,7-dimethylquinoline Derivative with CDK2
| Interacting Residue | Interaction Type |
| Not Specified | Thermodynamic Interactions |
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations can validate docking results and offer deeper insights into the behavior of the complex in a simulated physiological environment.
While specific MD simulation studies on Quinoline, 5,7-dimethyl- were not found, research on other quinoline derivatives highlights the methodology's importance. For example, MD simulations have been used to assess the stability of quinoline derivatives complexed with various protein targets. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond formation over the simulation period helps in understanding the stability of the protein-ligand complex. nih.gov
In studies of other quinoline derivatives, MD simulations have been performed for time scales such as 100 ns to observe the dynamic behavior of the ligand within the protein's binding site. mdpi.com These simulations can reveal the flexibility of different parts of the protein and the ligand, and how their interactions evolve, providing a more realistic picture than static docking models. nih.gov The conformational stability and interaction dynamics elucidated by MD simulations are critical for confirming the potential of a compound as a modulator of protein function.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability to Quinoline, 5,7-dimethyl- Derivatives in Chemical Design)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for optimizing lead compounds.
A study on 5,7-dimethylquinoline-3-carbonitrile derivatives as potentiators of the F508del cystic fibrosis transmembrane conductance regulator (CFTR) protein provides a case in point for the application of QSAR in the context of 5,7-dimethylquinoline derivatives. arabjchem.org This research highlighted that the presence of the 5,7-dimethylquinoline-3-carbonitrile core was more effective compared to congeners with a monomethyl-substituted quinoline ring. arabjchem.org
The developed QSAR model demonstrated good predictive power, with a cross-validated r² (r²cv) of 0.74 and a test set r² (r²pred) of 0.86. arabjchem.org Such robust models allow for the virtual screening and design of new derivatives with potentially enhanced potency. The study also noted that the 5,7-dimethylquinoline core only partially mimicked the hydrophobic and π-π stacking interactions of a known potent compound, suggesting areas for further structural modification. arabjchem.org
Table 2: Statistical Parameters of a QSAR Model for 5,7-dimethylquinoline-3-carbonitrile Derivatives
| Statistical Parameter | Value |
| Cross-validated r² (r²cv) | 0.74 |
| Non-cross validated r² (r²ncv) | 0.90 |
| Root Mean Square Error (RMSE) | 0.347 |
| Test set r² (r²pred) | 0.86 |
These computational and theoretical investigations underscore the importance of in silico methods in modern chemical and pharmaceutical research. By providing detailed atomic-level insights, they accelerate the discovery and development of novel compounds based on the Quinoline, 5,7-dimethyl- scaffold.
Advanced Applications and Research Frontiers of Quinoline, 5,7 Dimethyl in Chemical Sciences
Materials Science and Engineering
The unique molecular architecture of 5,7-dimethylquinoline serves as a foundational building block in the creation of novel organic materials. Its derivatives are being extensively investigated for their utility in high-performance electronic and optical devices.
Design and Synthesis for Organic Light-Emitting Diodes (OLEDs) and Photophysical Properties
Derivatives of 5,7-dimethylquinoline, particularly its 8-hydroxyquinolinato metal complexes, are prominent in the field of organic light-emitting diodes (OLEDs). The introduction of methyl groups at the 5- and 7-positions on the quinoline (B57606) ring influences the electronic and photophysical properties of these materials, making them suitable for optoelectronic applications.
Researchers have synthesized and characterized various metal complexes for use as light-emitting materials. For instance, a zinc complex incorporating a 5,7-dimethyl, 8-hydroxyquinoline (B1678124) ligand, [(Me₂q)₂Zn], was found to produce yellow photoluminescence at 571 nm. mdpi.com When integrated into an OLED device with the configuration ITO/α-NPD/[(Me₂q)₂Zn]/BCP/Alq₃/LiF/Al, it exhibited electroluminescence at 572 nm. mdpi.com
The synthesis of these materials often involves modifying the quinoline backbone to fine-tune their properties. Studies on dimeric indium complexes have shown that substituents on the quinoline moiety significantly affect photophysical outcomes. For example, indium complexes with methyl groups at the C5 position of the quinoline ring demonstrated higher absolute emission quantum yields compared to those with other substituents, both in solution and in thin-film form. mdpi.com This highlights the strategic importance of the dimethyl substitution pattern in enhancing luminescence efficiency for OLED applications. mdpi.com
Table 1: Photophysical Properties of Selected 5,7-dimethylquinoline Derivatives
| Compound/Complex | Emission Wavelength (nm) | Quantum Yield (ΦPL) | Device Configuration/State |
| [(Me₂q)₂Zn] | 571 (PL), 572 (EL) | Not specified | ITO/α-NPD/Complex/BCP/Alq₃/LiF/Al |
| Dimeric Indium Complex (C5-Me) | Not specified | 17.8% (THF), 36.2% (Film) | Solution (THF) and Thin Film |
Data sourced from multiple studies for illustrative purposes. mdpi.commdpi.com
Development of Polymers and Advanced Functional Materials
The rigid structure of the quinoline ring makes 5,7-dimethylquinoline a compelling monomer for the synthesis of advanced functional polymers with high thermal stability. chinesechemsoc.org Metal-free multicomponent polymerizations utilizing diynes, diamines, and glyoxylates have been developed to generate poly(quinoline)s in nearly quantitative yields with high molecular weights (Mw up to 16,900). chinesechemsoc.org These polymers exhibit excellent solubility in common organic solvents and good film-forming capabilities. chinesechemsoc.org
The thermal properties of these poly(quinoline)s are noteworthy; they show high thermal degradation temperatures (Td), with 5% weight loss occurring between 268°C and 301°C. chinesechemsoc.org Their glass transition temperatures (Tg) can be tuned from 73°C to 141°C, depending on the conformational flexibility of the polymer chains. chinesechemsoc.org Furthermore, by incorporating moieties with aggregation-induced emission (AIE) characteristics into the polymer backbone, these poly(quinoline)s have been used as fluorescent probes to directly visualize the morphologies of polymer blends, such as spherulites and microphase separation. chinesechemsoc.org
In another approach, semiconducting polymers based on perfluorophenyl quinoline have been modified using nucleophilic aromatic substitution. mdpi.com This post-polymerization modification allows for the attachment of functional groups, such as perylene (B46583) diimide (PDI), to the polymer backbone, creating tailor-made optoelectronic and morphological properties for advanced applications. mdpi.com The development of such functional polymers is driven by the increasing demand for new materials in revolutionary technologies. rsc.org
Table 2: Properties of Poly(quinoline)s Derived from Multicomponent Polymerization
| Polymer Backbone | Molecular Weight (Mw) | Thermal Degradation Temp (Td, 5% loss) | Glass Transition Temp (Tg) | Key Application |
| Poly(quinoline) | up to 16,900 | 268 - 301 °C | 73 - 141 °C | Morphological Imaging, Ion Sensing |
Data represents a range of properties for various poly(quinoline)s synthesized via metal-free multicomponent polymerization. chinesechemsoc.org
Applications in Dyes and Semiconductor Technologies
Quinoline derivatives are recognized for their potential in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs). researchgate.net Their high thermal stability, electron-transporting capability, and the ease with which their structure can be modified make them promising candidates for these technologies. researchgate.net Quinoline-based compounds can act as the primary donor or as a π-spacer in D-π-A (Donor-π-Acceptor) dyes, which are crucial components for light absorption and charge separation in DSSCs. researchgate.net
The inherent electronic properties of the quinoline core also lend themselves to applications in organic semiconductors. Theoretical and experimental studies on derivatives such as 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde have been conducted to understand their structural, electronic, and optical features. researchgate.net Such research reveals that modifying the substitution pattern can tune the material's bandgap, refractive index, and optical conductivity, which is critical for designing effective organic electronic devices. researchgate.net The unique arrangement of substituents on the 5,7-dimethylquinoline framework affects intermolecular interactions, which is a key factor for the performance of organic semiconductors.
Catalysis Research and Development
The nitrogen atom and the rigid planar structure of the quinoline ring system enable 5,7-dimethylquinoline and its derivatives to function as effective ligands in coordination chemistry, leading to the development of novel and efficient catalysts.
Design and Development of Novel Ligands and Metal Complexes for Catalysis
Quinoline, 5,7-dimethyl- and its analogues serve as versatile ligands for creating transition metal complexes used in a variety of catalytic reactions. researchgate.net For instance, cobalt complexes bearing bis(imino)-6,7-dihydro-5H-quinoline ligands have demonstrated high activity as catalysts for ethylene (B1197577) polymerization, producing vinyl-terminated polyethylene (B3416737) waxes. rsc.org The fused ring system of the ligand enhances the thermal stability of the catalyst, allowing the polymerization to operate at higher temperatures. rsc.org
In the realm of transfer hydrogenation, a series of new organometallic ruthenium(II)-arene complexes featuring pyridine-quinoline based ligands have been synthesized and characterized. mdpi.com These complexes, with the general formula [Ru(η6-p-cymene)(L)Cl]⁺, have proven to be efficient catalysts for the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol. mdpi.com Notably, complexes bearing methyl groups on the quinoline moiety showed quantitative conversion, highlighting the influential role of the substitution pattern on catalytic performance. mdpi.com Other research has explored a CuBr–ZnI₂ combo-catalysis system for the rapid cyclization to form 4-substituted quinolines, including 4-(4-Methoxyphenyl)-5,7-dimethylquinoline, under mild, solvent-free conditions. acs.org
Table 3: Catalytic Performance of Selected 5,7-dimethylquinoline-based Complexes
| Catalyst/System | Reaction Type | Substrate | Product | Yield |
| Bis(imino)-6,7-dihydro-5H-quinoline-cobalt complex | Ethylene Polymerization | Ethylene | Vinyl-terminated PE waxes | High Activity |
| [Ru(η⁶-p-cymene)(L)Cl]⁺ (L = 8-methyl-pyridyl-quinoline) | Transfer Hydrogenation | Acetophenone | 1-phenylethanol | Quantitative |
| CuBr–ZnI₂ Combo-Catalyst | Tandem Cyclization | 3,5-dimethylaniline (B87155), Phenylacetylene, 4-methoxybenzaldehyde | 4-(4-Methoxyphenyl)-5,7-dimethylquinoline | 80% |
Data sourced from various studies to showcase catalytic applications. rsc.orgmdpi.comacs.org
Bio-Inspired Catalyst Development and Mechanism Studies
The development of catalysts based on 5,7-dimethylquinoline often aligns with the principles of bio-inspired and biomimetic catalysis, where synthetic complexes are designed to mimic the function of natural enzymes. nih.gov Metalloenzymes in nature achieve high efficiency and selectivity through precisely structured active sites, a concept that guides the design of modern synthetic catalysts. rsc.orghomkat.nl
By using ligands like 5,7-dimethylquinoline, chemists can create specific coordination environments around a metal center, influencing its reactivity and selectivity in a manner analogous to enzyme active sites. rsc.org For example, the targeted design of the ligand scaffold in the aforementioned cobalt polymerization catalysts aims to control the catalyst's stability and product selectivity, a key principle in bio-inspired design. rsc.org While not always explicitly mimicking a specific enzyme, the strategic construction of these metal complexes to achieve high performance under mild conditions is a core tenet of the broader field of bio-inspired catalysis. nih.gov Mechanism studies, such as those investigating the role of radical intermediates in cyclization reactions, further contribute to a deeper understanding that can inform the design of next-generation catalysts inspired by biological processes. acs.org
Exploration of Homogeneous and Heterogeneous Catalysis Systems
The quinoline framework is a cornerstone in the development of catalytic systems, and its derivatives, including 5,7-dimethylquinoline, are integral to this research. Both homogeneous and heterogeneous catalysis have been explored for reactions involving quinolines.
In the realm of homogeneous catalysis , ruthenium-based complexes have shown significant activity. For instance, a Ru(acac)₃-triphos complex has been identified as a highly active and selective catalyst for the N-methylation of quinolines using CO₂ and H₂. sciengine.com This process is crucial for synthesizing N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), which are valuable chemicals and structural motifs in biologically active compounds. sciengine.comacs.org Although this work did not exclusively use 5,7-dimethylquinoline, the methodology is applicable to a range of quinoline derivatives. sciengine.com
Heterogeneous catalysis offers advantages in catalyst recovery and recycling, making it a focal point of current research. acs.org A variety of supported metal catalysts and metal-free systems have been developed for quinoline transformations.
Platinum-Tin Oxide Catalysts : A novel Pt-SnOₓ/Al₂O₃ catalyst has been developed for the direct reductive N-methylation of quinolines using methanol (B129727) as the source of both hydrogen and the methyl group. acs.org This system operates efficiently under base-free conditions. The modification of platinum with tin oxide was found to enhance the cleavage of O-H and C-H bonds in methanol, which is critical for the reaction's success. acs.org
Metal-Free Catalysts : To promote green chemistry, metal-free heterogeneous catalysts have been investigated. A Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been successfully used to catalyze the Friedländer synthesis of quinolines. nih.gov The heightened surface acidity of this catalyst is credited with its remarkable acceleration of quinoline formation. nih.gov
Copper-Zeolite Catalysts : A heterogeneous catalyst composed of copper oxide supported on a zeolite-Y (CuO/zeolite-Y) has been effectively used in the synthesis of complex fused quinoline systems, such as indeno-[1,2-b]-quinoline derivatives. nih.govrsc.org This catalyst possesses both Brønsted and Lewis acid sites, which contribute to its catalytic activity. nih.gov
These examples underscore the ongoing exploration of robust and efficient catalytic systems for the transformation of quinolines, with a clear trajectory towards developing more sustainable and recyclable heterogeneous catalysts.
Use in Specific Catalytic Methodologies in Organic Transformations
The structural backbone of 5,7-dimethylquinoline is synthesized and functionalized through various specific catalytic methodologies, highlighting its importance in organic chemistry.
One of the most fundamental methods for creating the quinoline core is the Friedländer annulation . Recent advancements have focused on greener approaches, such as using a reusable solid acid catalyst like Nafion NR50 under microwave conditions or a metal-free, surface-functionalized g-C₃N₄ catalyst. nih.govmdpi.com Nanocatalysts have also been employed to facilitate the Friedländer protocol, allowing the synthesis of diverse quinoline derivatives in good yields under mild conditions. nih.gov
Transition metal-catalyzed C-H activation represents another powerful strategy for synthesizing substituted quinolines. mdpi.com For example, rhodium-catalyzed C-H bond activation and cyclization of anilines with alkynes provides an efficient route to quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed reactions have been used to construct the quinoline skeleton from readily available starting materials. mdpi.com
For the specific functionalization of the quinoline ring system, reductive N-methylation is a key transformation. A highly effective method utilizes a Pt-SnOₓ/Al₂O₃ catalyst with methanol, which serves as both the methylating and reducing agent, to produce N-methyl-1,2,3,4-tetrahydroquinolines directly from quinolines under base-free conditions. acs.org Another approach involves a homogeneous ruthenium-triphos complex that uses carbon dioxide and hydrogen for the N-methylation. sciengine.com
The following table summarizes key catalytic methodologies applicable to the synthesis and transformation of quinoline derivatives like 5,7-dimethylquinoline.
| Catalytic Methodology | Catalyst Example | Transformation | Reference |
| Friedländer Synthesis | g-C₃N₄-CO-(CH₂)₃-SO₃H | Synthesis of quinoline core | nih.gov |
| C-H Activation | Rhodium complex | Synthesis of quinoline carboxylates | mdpi.com |
| Reductive N-methylation | Pt-SnOₓ/Al₂O₃ | Quinoline to N-methyl-1,2,3,4-tetrahydroquinoline | acs.org |
| Multi-component Reaction | CuO/zeolite-Y | Synthesis of indeno-[1,2-b]-quinolines | rsc.org |
Applications as Advanced Organic Synthesis Reagents and Building Blocks
Construction of Complex Molecular Architectures
Quinoline and its derivatives are prized as versatile building blocks in organic synthesis for the construction of complex molecular architectures. numberanalytics.comfluorochem.co.uk The 5,7-dimethylquinoline scaffold, in particular, serves as a valuable starting material for creating intricate molecules with potential applications in medicinal chemistry and materials science. evitachem.com
The reactivity of the quinoline ring system allows for its participation in various chemical reactions, including electrophilic substitution and condensation reactions. numberanalytics.comevitachem.com For instance, 5,7-dimethylquinoline can undergo condensation reactions with aldehydes or ketones to form more elaborate structures. evitachem.com This reactivity is fundamental to its role as a precursor in the synthesis of bioactive compounds. evitachem.com
A prime example of its application is in the one-pot, multi-component synthesis of highly substituted quinoline derivatives. Research has demonstrated the synthesis of 2-Amino-5,7-dimethyl-8- sciengine.comnumberanalytics.comnaphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles. researchgate.net This reaction involves the condensation of an aromatic aldehyde, malononitrile, and a 3,5-dimethyl-2- sciengine.comnumberanalytics.comnaphthyridin-2-yl-phenylamine precursor, which would be derived from 5,7-dimethylquinoline. researchgate.net This highlights how the 5,7-dimethylquinoline core can be integrated into larger, polycyclic, and functionally dense molecular frameworks.
The concept of using modular building blocks to create complex systems is a central theme in modern chemistry. researchgate.net Simple α-amino acids, for example, are precursors to complex heteroaromatic structures found in nature. nih.gov In a similar vein, functionalized quinolines like 5,7-dimethylquinoline act as bespoke building blocks, enabling chemists to assemble sophisticated molecular architectures with tailored properties. evitachem.comresearchgate.net
Creation of Diverse Chemical Libraries for High-Throughput Screening Methodologies
Chemical libraries are vast collections of small molecules that are essential for high-throughput screening (HTS) in drug discovery and chemical biology. These libraries aim to cover a broad chemical space to increase the probability of identifying "hit" compounds with desired biological activity. nih.gov The quinoline scaffold is a highly attractive motif for inclusion in such libraries due to its prevalence in natural products and pharmaceuticals and its synthetic versatility. nih.govresearchgate.net
The compound 5,7-dimethylquinoline serves as a valuable core structure for generating diverse chemical libraries. Its potential for derivatization allows for the systematic introduction of various functional groups at different positions on the quinoline ring, leading to a wide array of analogues. A modular, quinoline-based probe has been developed that allows for the combinatorial synthesis of structurally diverse fluorophores, demonstrating the suitability of the quinoline scaffold for library creation. nih.gov This is achieved through regioselective palladium-catalyzed cross-coupling reactions, which enable the facile synthesis of a library of compounds from commercially available starting materials. nih.gov
The generation of such libraries is a cornerstone of modern lead generation in drug discovery. nih.gov By creating a collection of molecules based on the 5,7-dimethylquinoline core, researchers can screen for compounds with specific biological activities, such as anticancer or antimicrobial properties. evitachem.comresearchgate.net The goal is to provide a diverse set of molecules for HTS campaigns, which can rapidly test thousands to millions of compounds against biological targets. stanford.edu The synthesis of complex derivatives, such as the 2-amino-5,7-dimethyl-8- sciengine.comnumberanalytics.comnaphthyridin-2-yl-4-aryl-quinoline-3-carbonitriles, is an example of how a single core structure can give rise to a family of compounds suitable for inclusion in a screening library. researchgate.net
| Library Type | Core Scaffold | Purpose | Key Features | Reference |
| Diversity-Based Library | Quinoline | Drug Discovery, Chemical Biology | Broad coverage of chemical space, diverse functional groups. | stanford.edu |
| Focused Library | Kinase Inhibitors | Target-specific Screening | Compounds designed to interact with a specific protein family (e.g., kinases). | stanford.edu |
| Fluorescent Probe Library | Modular Quinoline | Live Cell Imaging, Sensing | Rational design of photophysical properties, combinatorial synthesis. | nih.gov |
Environmental Chemical Research
Investigation of Role in Pollutant Degradation Pathways
Quinoline and its derivatives are recognized environmental contaminants, often associated with industrial sites such as former coal gasification plants, wood treatment facilities, and steel plants. canada.cawikipedia.org Due to its moderate water solubility, quinoline can be mobile in the environment, potentially leading to water contamination. canada.cawikipedia.org Research into the degradation of quinoline is therefore crucial for environmental remediation.
Quinoline is biodegradable under certain conditions. canada.ca Several microorganisms, such as certain Rhodococcus and Pseudomonas species, are capable of degrading quinoline. wikipedia.orgresearchgate.net The degradation pathways are a key area of investigation. Two common bacterial degradation pathways have been identified:
The 8-hydroxycoumarin (B196171) pathway : In this pathway, quinoline is hydroxylated and subsequently cleaved. researchgate.net
The 5,6-dihydroxy-2(1H) quinolinone pathway : This involves the formation of 2(1H)-quinolinone as an early intermediate. researchgate.net
An Ochrobactrum species has been shown to degrade quinoline by first converting it to 2(1H)-quinolone, which is then further metabolized. researchgate.net
In addition to biodegradation, advanced oxidation processes (AOPs) have been studied for the removal of quinoline from wastewater. researchgate.netmdpi.com The electro-Fenton process, for example, uses hydroxyl radicals to break down the quinoline molecule. mdpi.com Studies using this method have identified several chlorinated and hydroxylated intermediates, such as 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, and 5,7-dichloro-8-hydroxyquinoline, which helps to elucidate the degradation pathway. mdpi.com
While these studies focus on the parent quinoline molecule, the findings are relevant for understanding the environmental fate of 5,7-dimethylquinoline. The presence of the two methyl groups on the benzene (B151609) ring portion of the molecule would likely influence the rate and specific pathway of degradation, but the fundamental mechanisms of microbial or oxidative attack on the heterocyclic ring system are expected to be similar.
Strategies for Environmental Contamination Monitoring and Mitigation
The monitoring of "Quinoline, 5,7-dimethyl-" and related heterocyclic compounds in the environment is a critical aspect of ensuring ecological safety, guided by a risk-based assessment approach. epa.ie This methodology involves characterizing the site of potential contamination, implementing corrective actions, and verifying the efficacy of remediation efforts. epa.iea3p.org Strategies for monitoring often begin with non-target and suspect screening (NT/SS) to identify emerging chemical contaminants in various matrices, such as water or consumer goods. technologynetworks.comdiva-portal.org
A key area of concern is the presence of quinolines in consumer products like textiles, where they may persist from manufacturing processes. researchgate.net An effective strategy for monitoring these items involves solvent-free, direct chemical analysis using automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS). researchgate.netnih.gov This method allows for rapid screening with minimal sample handling and has been successfully applied to detect various hazardous compounds in synthetic fiber garments. researchgate.net For aqueous environments, monitoring programs can be enhanced by using advanced techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) to detect trace levels of contaminants. diva-portal.org Environmental monitoring programs are designed to verify the effectiveness of control measures, such as cleaning and sanitation procedures, and to provide early warnings of potential hazards. idfa.org
Analytical Chemistry Methodologies
The robust detection and quantification of "Quinoline, 5,7-dimethyl-" rely on the optimization and validation of precise analytical methods. The enhancement of these methods is achieved by refining sample extraction procedures and validating performance metrics such as precision, recovery, and detection limits. For instance, in the analysis of quinolines in textiles, acetonitrile (B52724) has been identified as an optimal extraction solvent through ultrasonic-assisted extraction. researchgate.net The validation of such a method demonstrates high precision, with relative standard deviations (RSD) for intra-day and inter-day measurements being as low as 0.32% and 0.59%, respectively. researchgate.net
Method quantification limits (MQL) are crucial for determining the lowest concentration of an analyte that can be reliably quantified. For quinolines in textiles analyzed by ATD-GC/MS, the MQL has been reported to be below 5 µg/g from a 5 mg sample, which is sufficiently sensitive for screening and regulatory control. nih.gov The accuracy of these methods is confirmed by recovery studies, where samples are spiked with known concentrations of the analyte. For quinoline, recoveries have been shown to range from 90.6% to 98.9%, indicating a high degree of accuracy for the analytical procedure. researchgate.net
Furthermore, the development of advanced analytical platforms enhances detection capabilities. High-performance thin-layer chromatography (HPTLC) allows for the enrichment of analytes from water samples via solid-phase extraction (SPE), enabling the detection of pollutants at low concentrations. uni-giessen.de The coupling of such chromatographic techniques with mass spectrometry provides the specificity needed for confident identification and quantification. uni-giessen.de
Advanced chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of "Quinoline, 5,7-dimethyl-". Gas chromatography/mass spectrometry (GC/MS) is a cornerstone method, particularly when combined with innovative sample introduction techniques like automated thermal desorption (ATD). researchgate.netnih.gov This approach, ATD-GC/MS, facilitates the direct analysis of solid samples, such as textiles, with a total run time of approximately 38 minutes for desorption, separation, and detection. researchgate.net For quantification, isotopically labeled internal standards like quinoline-d7 (B167102) are often employed to ensure accuracy. nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool, especially for samples in a liquid matrix. A validated HPLC method for quinoline utilizes a C18 column with a mobile phase of acetonitrile and water, with detection at a wavelength of 225 nm. researchgate.net The precision of HPLC methods is typically high, with RSDs for quinoline analysis often below 1%. researchgate.net More advanced HPTLC methods, coupled with mass spectrometry (HPTLC-MS), have been used for screening secondary effluents and surface water, where the unknown substance is eluted from the HPTLC plate for analysis by nano-LC-QTOF-MS for definitive identification. uni-giessen.de
The study of mass spectra provides fundamental insights into the structure of the molecule. Research on various deuterium-labeled dimethylquinolines has shown that their fragmentation in mass spectrometry often proceeds through the formation of ring-expanded molecular ions before the loss of a hydrogen atom (M-H) or a methyl group (M-CH3). cdnsciencepub.com This understanding of fragmentation pathways is critical for the structural elucidation of unknown quinoline derivatives during analysis.
Table 1: Summary of Analytical Techniques for Quinoline Analysis
| Technique | Matrix | Sample Preparation | Key Findings & Parameters | Citations |
| ATD-GC/MS | Textiles (Polyester) | Direct thermal desorption of 5 mg sample. | MQL < 5 µg/g; Total run time ~38 min; Uses quinoline-d7 as internal standard. | researchgate.netnih.gov |
| HPLC | Textiles | Ultrasonic extraction with acetonitrile. | Detection at 225 nm; Intra-day RSD: 0.32%, Inter-day RSD: 0.59%; Recovery: 90.6-98.9%. | researchgate.net |
| HPTLC-MS | Water | Solid-phase extraction (SPE) for analyte enrichment. | Elution of unknown zones from the HPTLC plate for subsequent nano-LC-QTOF-MS analysis. | uni-giessen.de |
| GC/MS | General | --- | Fragmentation occurs via ring-expanded molecular ions, leading to M-H and M-CH3 fragments. | cdnsciencepub.com |
Enhancement of Detection and Quantification of Various Analytes
Coordination Chemistry and Supramolecular Architectures
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The properties of these complexes are determined by the nature of both the metal and the ligand. libretexts.org While direct studies on "Quinoline, 5,7-dimethyl-" as a ligand are limited, its derivatives have demonstrated significant potential in forming stable metal complexes. The quinoline structure contains a nitrogen atom with a lone pair of electrons, making it a potential Lewis base capable of donating electrons to a metal center (a Lewis acid). libretexts.org
Research on 5,7-dimethylquinoline-2,3-dicarboxylic acid shows it acts as a polydentate ligand, forming complexes with transition metals. In this derivative, both the quinoline nitrogen and the oxygen atoms of the carboxylate groups can coordinate with a metal ion, enhancing stability through chelation. The methyl groups at the 5- and 7-positions are noted to enhance the electron density on the quinoline ring, which can influence and strengthen the ligand-metal interactions. The versatility of quinoline-based structures as ligands is further highlighted by the fact that subtle changes to the ligand backbone can have a significant influence on the binding geometry and coordination properties of the resulting metal complexes. beilstein-journals.org This modularity allows for the fine-tuning of electronic and steric properties, making dimethylquinoline derivatives attractive candidates for the design of new catalysts and functional materials. beilstein-journals.orgd-nb.info
Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by noncovalent intermolecular forces. ijesm.co.in These interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces, are crucial for the self-assembly of molecules into larger, well-defined architectures. ijesm.co.inthno.org
Derivatives of 5,7-dimethylquinoline have been shown to be excellent building blocks for the design and synthesis of complex supramolecular structures. researchgate.net For example, the crystal structure of 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate reveals an intricate assembly driven by a network of noncovalent interactions. researchgate.net In this structure, the organic cation, the chloride anion, and water molecules are linked by O—H⋯O, N—H⋯O, and O—H⋯Cl hydrogen bonds, forming a layered structure. researchgate.net The crystal packing is further stabilized by π–π stacking interactions between the planar quinoline ring systems, with measured centroid-to-centroid distances of 3.5213 (6) Å and 3.7176 (6) Å. researchgate.net
The ability to control these noncovalent interactions allows for the engineering of crystalline materials with specific properties. Studies on related compounds, such as 7-amino-2,4-dimethylquinolinium salts, have shown that the choice of anion can direct the formation of different three-dimensional supramolecular networks. researchgate.net These structures are stabilized by a combination of strong hydrogen bonds and weaker C–H⋯π and π–π stacking interactions, demonstrating the versatility of the dimethylquinoline scaffold in crystal engineering. researchgate.net
Potential as a Ligand in Coordination Chemistry
Utilization as Chemical Probes for Biological Systems and Enzyme Function Studies
The quinoline scaffold is a fundamental structural motif in the development of chemical probes designed to investigate biological systems and elucidate enzyme functions. core.ac.uknih.gov While direct and extensive research on Quinoline, 5,7-dimethyl- as a standalone chemical probe is not widely documented, its derivatives and the broader class of quinoline-based compounds have been instrumental in creating fluorescent sensors and enzyme inhibitors. arabjchem.orgnih.gov These tools are pivotal for applications ranging from live-cell imaging to studying the mechanisms of significant enzymes. core.ac.ukrsc.org
Derivatives of Quinoline, 5,7-dimethyl- have been synthesized and evaluated for their potential as modulators of enzyme activity. For instance, a dicarboxylic acid derivative, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, has been noted for its potential in enzyme inhibition studies, a key aspect of biochemical research. The core structure of this compound allows for interactions with molecular targets within cells, potentially inhibiting enzymes involved in crucial metabolic pathways.
One specific and detailed research finding involves a derivative of 5,7-dimethylquinoline, namely 2-Ethyl-3-cyclohexenyl-5,7-dimethylquinoline, which has been identified as an inhibitor of the 20S proteasome. nih.gov The proteasome is a critical protein complex in cells, and its inhibition is a target for cancer therapy. In this study, the compound exhibited modest inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome with an IC₅₀ value of 14.4 μM. nih.gov Further investigation revealed that it also inhibits the caspase-like (Casp-L) activity with a similar IC₅₀ of 17.7 μM, but does not significantly inhibit the tryptic-like (T-L) activity. nih.gov Kinetic analysis suggested a mixed-type inhibition mechanism, indicating that the compound likely binds to an allosteric site on the enzyme rather than the active site. nih.gov
The broader family of quinoline derivatives has been extensively explored in quantitative structure-activity relationship (QSAR) studies to develop potent enzyme inhibitors for various diseases, including tuberculosis, cancer, and malaria. dovepress.combohrium.comnih.gov These studies highlight the importance of the quinoline core in designing molecules that can specifically interact with and inhibit enzymes like DNA topoisomerase I and enoyl acyl carrier protein reductase. dovepress.combohrium.com
Furthermore, the quinoline framework, particularly the 8-hydroxyquinoline scaffold, is a well-established platform for the development of fluorescent probes. nih.govarabjchem.org These probes are designed to detect and quantify the presence of metal ions in biological systems, which is crucial for understanding cellular processes and the pathology of various diseases. nih.govarabjchem.org The derivatization of the quinoline structure allows for the fine-tuning of photophysical properties, making them suitable for live-cell imaging and other biological studies. core.ac.uk For example, a fluorescent probe based on a 1,2-dimethylquinoline-4(1H)-ylidene)malononitrile moiety has been developed for monitoring viscosity changes in living organisms. rsc.org
Research Findings on a Quinoline, 5,7-dimethyl- Derivative as a Proteasome Inhibitor
| Compound | Target Enzyme Activity | IC₅₀ (μM) | Inhibition Type | Source |
| 2-Ethyl-3-cyclohexenyl-5,7-dimethylquinoline | 20S Proteasome (Chymotrypsin-like) | 14.4 | Mixed-type | nih.gov |
| 2-Ethyl-3-cyclohexenyl-5,7-dimethylquinoline | 20S Proteasome (Caspase-like) | 17.7 | - | nih.gov |
| 2-Ethyl-3-cyclohexenyl-5,7-dimethylquinoline | 20S Proteasome (Tryptic-like) | > 25 | - | nih.gov |
Future Directions and Emerging Research Areas for Quinoline, 5,7 Dimethyl
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability
The classical Skraup synthesis, a reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, represents a traditional route to quinoline (B57606) derivatives, including 5,7-dimethylquinoline. evitachem.com However, future research is geared towards the development of more sustainable and atom-economical synthetic methods. Modern synthetic chemistry is increasingly focused on green chemistry principles, minimizing waste and energy consumption.
Recent advancements in the synthesis of quinoline derivatives, which could be adapted for 5,7-dimethylquinoline, include multicomponent reactions (MCRs). For instance, the Ugi multicomponent reaction has been successfully employed to synthesize complex quinoline derivatives from 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) in a single step using the green solvent 2,2,2-trifluoroethanol (B45653) (TFE). bohrium.comresearchgate.net This base-mediated, metal-free approach is advantageous over conventional methods. bohrium.comresearchgate.net
Future synthetic strategies are likely to explore:
Catalytic C-H activation/annulation reactions: These methods offer a direct and efficient way to construct the quinoline core from simpler starting materials, reducing the number of synthetic steps.
Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
A comparative overview of potential synthetic methods is presented in the table below.
| Method | Potential Advantages | Potential Challenges for 5,7-dimethylquinoline |
| Modified Skraup Synthesis | Low-cost starting materials | Harsh reaction conditions, low atom economy, scalability issues |
| Friedländer Condensation | Milder conditions, good yields | Availability of specific precursors |
| Ugi Multicomponent Reaction | High efficiency, green solvent compatibility | Requires functionalized starting materials |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Specialized equipment, potential for localized overheating |
| Continuous Flow Synthesis | High scalability, improved safety and control | High initial setup cost |
Exploration of New Reactivity Patterns and Unprecedented Chemical Transformations
The reactivity of Quinoline, 5,7-dimethyl- is influenced by its aromatic rings and the nitrogen heteroatom. It can undergo electrophilic substitution, oxidation, and condensation reactions. evitachem.com Future research will likely delve into more complex and novel transformations.
A significant area of emerging research is its use as a ligand in catalysis. For example, 5,7-dimethylquinoline has been successfully used as a ligand in palladium-catalyzed stereoselective β-C(sp³)–H fluorination to produce unnatural enantiopure anti-β-fluoro-α-amino acids. nih.gov This highlights its potential to influence the reactivity and selectivity of metal catalysts.
Future explorations of reactivity could include:
Photoredox catalysis: Utilizing visible light to initiate novel chemical transformations.
Derivatization at the methyl groups: Exploring the reactivity of the methyl groups for further functionalization.
Synthesis of complex fused-ring systems: Using 5,7-dimethylquinoline as a building block for more intricate heterocyclic structures.
The Vilsmeier-Haack reaction has been used to synthesize 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, a key intermediate for further chemical modifications. bohrium.comresearchgate.net Additionally, the synthesis of 5,7-Dimethylquinoline-8-sulfonyl chloride provides a reactive handle for producing a variety of sulfonamides and other derivatives for applications in medicinal chemistry and materials science. evitachem.com The reactivity of this sulfonyl chloride towards nucleophiles like primary and secondary amines is a key area for creating diverse molecular structures. evitachem.com
Integration of Advanced Computational Methods for Predictive Material and Molecular Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in predicting the properties and reactivity of molecules. For quinoline derivatives, DFT has been used to study their energetic, reactivity, and spectroscopic characteristics. researchgate.net
A comparative DFT study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) and its 5,8-dimethyl isomer (C8DMQCA) revealed that the position of the methyl group influences the bandgap and dipole moment. researchgate.net The C7DMQCA was found to have a larger bandgap and a stronger intermolecular interaction compared to the C8DMQCA. researchgate.net
Future computational research on Quinoline, 5,7-dimethyl- is expected to focus on:
Predicting reaction outcomes and designing novel catalysts: Simulating reaction pathways to understand mechanisms and predict the most efficient catalysts.
Designing materials with tailored electronic properties: Calculating frontier molecular orbitals (HOMO-LUMO) to predict the electronic and optical properties of new derivatives for applications in electronics.
Molecular docking studies: Simulating the interaction of 5,7-dimethylquinoline derivatives with biological targets, such as enzymes and receptors, to guide the design of new therapeutic agents. bohrium.comresearchgate.net For instance, molecular docking of anticancer quinoline derivatives against the CDK2 target has provided insights into their binding affinity. bohrium.comresearchgate.net
Expansion into Novel Material Science Applications with Tailored Properties
Quinoline derivatives are known for their promising applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and dyes. evitachem.com The photophysical properties of Quinoline, 5,7-dimethyl- make it a candidate for these applications. evitachem.com
Future research in this area will likely involve the synthesis and characterization of novel 5,7-dimethylquinoline derivatives with enhanced material properties. For example, derivatives like 5,7-Dimethylquinolin-6-ol (B147954) have been investigated for their fluorescent properties. The introduction of different functional groups can tune the electronic and optical properties of the quinoline core.
Potential areas for material science applications include:
Organic Electronics: Development of new 5,7-dimethylquinoline-based materials for use in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Sensors: Designing derivatives that exhibit changes in their optical or electronic properties in the presence of specific analytes, such as metal ions or pollutants.
Polymers and Dyes: Using derivatives like 5,7-Dimethylquinoline-2,3-dicarboxylic acid as monomers for novel polymers or as scaffolds for new industrial dyes.
Continued Research in Supramolecular Chemistry and Crystal Engineering for Advanced Materials
Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. For quinoline derivatives, these interactions are crucial in determining their solid-state packing and, consequently, their material properties.
Future research in this domain will likely involve:
Co-crystallization: Combining 5,7-dimethylquinoline with other molecules to form co-crystals with unique and desirable properties.
Metal-Organic Frameworks (MOFs): Using functionalized 5,7-dimethylquinoline derivatives as organic linkers to construct porous MOFs for applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers: Studying the self-assembly of 5,7-dimethylquinoline derivatives on surfaces to create functional interfaces.
Advanced Mechanistic Studies of Chemical and Biological Interactions at a Molecular Level
Understanding the detailed mechanisms of how 5,7-dimethylquinoline and its derivatives interact at a molecular level is crucial for their rational design in various applications. The biological activity of quinoline derivatives is often attributed to their ability to interact with biological targets like enzymes and nucleic acids.
For instance, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to their antimicrobial effects. Others can induce apoptosis in cancer cells by modulating cell signaling pathways. evitachem.com Mechanistic studies on a hydrazone derivative of 5,7-Dimethylquinolin-6-ol revealed significant antiproliferative activity against breast cancer cells.
Future mechanistic studies should aim to:
Identify specific biological targets: Using techniques like proteomics and chemical biology to pinpoint the proteins and pathways that interact with 5,7-dimethylquinoline derivatives.
Elucidate reaction mechanisms: Employing kinetic studies, isotopic labeling, and computational modeling to understand the detailed steps of chemical reactions involving this compound.
Investigate structure-activity relationships (SAR): Systematically modifying the structure of 5,7-dimethylquinoline to understand how different functional groups influence its biological activity and material properties.
Q & A
Q. How can researchers validate the structural identity of 5,7-dimethylquinoline derivatives using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methyl group positions at C5 and C6. For example, in 5,7-dimethyl-1,2,3,4-tetrahydroquinoxaline, the ¹H NMR spectrum shows distinct singlet peaks for methyl protons (δ 2.2–2.5 ppm). Complementary FT-IR analysis identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). UV-Vis spectroscopy further corroborates electronic transitions in the quinoline backbone .
Q. What are the standard protocols for assessing the solubility and stability of 5,7-dimethylquinoline in various solvents?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C using gravimetric analysis. Stability is evaluated via accelerated degradation studies under acidic/alkaline conditions (pH 1–12) with HPLC monitoring. Data interpretation should account for solvent polarity effects on π-π stacking interactions in the quinoline ring .
Advanced Research Questions
Q. What molecular mechanisms underlie the anticancer activity of 5,7-dimethylquinoline derivatives against Hep3B and MCF7 cell lines?
- Methodological Answer : Perform in vitro cytotoxicity assays (MTT/WST-1) to determine IC₅₀ values (2–50 μg/mL range). Mechanistic studies include flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3 activation. Computational docking (e.g., AutoDock Vina) predicts interactions with kinase domains (e.g., EGFR or Bcl-2), validated by siRNA knockdown experiments .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel 5,7-dimethylquinoline analogs?
- Methodological Answer : Cross-validate NMR and mass spectrometry (HRMS) data to confirm molecular formulas. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. If discrepancies persist, replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts. Statistical tools like principal component analysis (PCA) can identify outliers in spectral datasets .
Q. What strategies improve the regioselectivity of electrophilic substitution reactions in 5,7-dimethylquinoline?
- Methodological Answer : Introduce directing groups (e.g., -NO₂ at C8) to bias substitution at C3 or C4. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and reactive sites. Experimental validation involves nitration or halogenation under controlled conditions, with product ratios analyzed via GC-MS .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies to evaluate the neuroprotective effects of 5,7-dimethylquinoline derivatives?
- Methodological Answer : Use a logarithmic concentration range (0.1–100 μM) in primary neuronal cultures exposed to oxidative stress (H₂O₂ or Aβ peptides). Measure cell viability (Calcein-AM assay) and ROS levels (DCFDA fluorescence). Include positive controls (e.g., resveratrol) and normalize data to untreated cells. Triplicate experiments with ANOVA (p < 0.05) ensure statistical rigor .
Q. What analytical approaches are recommended for quantifying trace impurities in 5,7-dimethylquinoline batches?
- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and PDA detector (λ = 254 nm). Calibrate using spiked standards of known impurities (e.g., unreacted precursors). Limit of detection (LOD) and quantification (LOQ) are determined via signal-to-noise ratios (S/N ≥ 3 and 10, respectively) .
Advanced Methodological Challenges
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in SAR studies of 5,7-dimethylquinoline?
- Methodological Answer : Re-optimize force field parameters (e.g., in AMBER or CHARMM) to better model quinoline-protein interactions. Validate with Isothermal Titration Calorimetry (ITC) for binding affinity (Kd) measurements. If steric clashes are predicted but not observed, refine docking protocols using flexible side-chain algorithms .
Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of 5,7-dimethylquinoline chiral analogs?
- Methodological Answer : Use chiral ligands (e.g., BINAP or Salen) with transition metals (Ru or Rh) under inert conditions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Publish detailed reaction parameters (temperature, pressure, solvent purity) and characterize intermediates with X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
